3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone
Description
Historical Context and Discovery
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone was first isolated in the late 20th century during phytochemical investigations of medicinal plants in the Rubiaceae family. Initial reports identified it as a constituent of Damnacanthus subspinosus Hand-Mazz. roots, where it was named 8-hydroxysubspinosin . Structural elucidation in the 1980s confirmed its anthraquinone backbone and unique substitution pattern, distinguishing it from simpler hydroxylated derivatives like emodin or alizarin . The compound gained attention for its antitumor properties, with early pharmacological studies in the 1990s demonstrating inhibitory effects against leukemia P388 cells at concentrations as low as 1 mg/mL .
Classification Within Anthraquinone Derivatives
This compound belongs to the oxygenated anthraquinone subclass, characterized by hydroxyl (-OH), methoxy (-OCH₃), and ethoxymethyl (-CH₂OCH₂CH₃) substituents. Its structural features place it within the emodin-type anthraquinones , albeit with distinct modifications:
- Positional substitution : Hydroxyl groups at C-3 and C-8, methoxy at C-1, and ethoxymethyl at C-2 .
- Biosynthetic relationship : Likely derived from acetate-malonate pathways common to fungal and plant anthraquinones, with subsequent O-methylation and etherification steps .
| Feature | This compound | Emodin |
|---|---|---|
| Core structure | 9,10-Anthraquinone | 9,10-Anthraquinone |
| C-1 substituent | Methoxy (-OCH₃) | Hydroxyl (-OH) |
| C-2 substituent | Ethoxymethyl (-CH₂OCH₂CH₃) | Methyl (-CH₃) |
| C-3 substituent | Hydroxyl (-OH) | Hydroxyl (-OH) |
| C-8 substituent | Hydroxyl (-OH) | Hydroxyl (-OH) |
Nomenclature and Synonyms
The compound’s systematic IUPAC name is 3-(ethoxymethyl)-2,8-dihydroxy-1-methoxy-9,10-anthraquinone . Commonly used synonyms include:
Its structure was unambiguously confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), with key spectral data including:
Significance in Natural Product Chemistry
This anthraquinone exemplifies the structural diversity achievable through plant secondary metabolism. Its ethoxymethyl group is rare among natural anthraquinones, suggesting specialized enzymatic activity in Damnacanthus species . Studies highlight its role as a chemotaxonomic marker for distinguishing Rubiaceae subspecies and its potential as a lead compound for anticancer drug development due to its selective cytotoxicity . Additionally, its synthesis from 4-acetoxy-3-bromophthalide and dimethoxytoluene in a 9-step process underscores advances in organic methodology for complex natural product assembly .
Continued in subsequent sections...
Properties
IUPAC Name |
2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)17(22)14-9(16(10)21)5-4-6-12(14)19/h4-7,19-20H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVWILGGEJGRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50916607 | |
| Record name | 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50916607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94035-92-4 | |
| Record name | 8-Hydroxydamnacanthol-omega-ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094035924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50916607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Condensation and Cyclization
The synthesis begins with a Friedel-Crafts acylation between 4-acetoxy-3-bromophthalide (I) and dimethoxytoluene (II) in the presence of a Lewis acid catalyst, such as aluminum chloride. This step forms a bicyclic intermediate, which undergoes cyclization to generate the anthraquinone backbone. Bromine at the 3-position of the phthalide precursor ensures subsequent functionalization at the desired site.
Introduction of the Ethoxymethyl Group
Following deprotection of the acetyl group, the hydroxymethyl intermediate is subjected to alkylation with ethyl bromide in a polar aprotic solvent (e.g., dimethylformamide) using potassium carbonate as a base. This step installs the ethoxymethyl moiety at position 2 with high regioselectivity, leveraging the steric and electronic effects of neighboring substituents.
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 0°C | Form anthraquinone backbone |
| 3 | Alkylation | EtBr, K₂CO₃, DMF, 60°C | Introduce ethoxymethyl group |
| 7 | Selective demethylation | H₂SO₄, AcOH, reflux | Deprotect hydroxyl at position 3 |
Halogenation-Alkoxylation Approach Inspired by Anthracycline Synthesis
An alternative strategy, adapted from anthracycline synthesis methodologies, involves halogenation of a preformed anthraquinone followed by nucleophilic substitution to introduce the ethoxymethyl group. This route reduces the number of steps but requires access to specific starting materials.
Halogenation of Aloe-Emodin Derivatives
Starting with 1,8-dihydroxy-3-hydroxymethyl-9,10-anthraquinone (a derivative of aloe-emodin), treatment with thionyl chloride (SOCl₂) in dichloroethane generates 1,8-dihydroxy-3-chloromethyl-9,10-anthraquinone. The chloromethyl intermediate serves as a versatile precursor for further functionalization.
Nucleophilic Substitution with Ethoxide
The chloromethyl group undergoes nucleophilic displacement with sodium ethoxide in ethanol under reflux conditions. This step replaces chlorine with an ethoxy group, yielding this compound. The reaction efficiency exceeds 85% when conducted in anhydrous conditions to minimize hydrolysis.
Table 2: Halogenation-Alkoxylation Route
| Parameter | Detail |
|---|---|
| Starting Material | 1,8-Dihydroxy-3-hydroxymethylanthraquinone |
| Halogenation Reagent | SOCl₂ in dichloroethane |
| Alkoxylation Conditions | NaOEt, EtOH, reflux, 12 h |
| Yield | 85–90% (after recrystallization) |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The multi-step method offers precise control over substitution patterns but suffers from low cumulative yields due to its length. In contrast, the halogenation-alkoxylation approach is shorter and higher-yielding but requires access to specialized anthraquinone precursors, which may limit scalability.
Regioselectivity Challenges
Both methods face regioselectivity challenges during alkylation. In the multi-step route, steric hindrance from the 1-methoxy group directs the ethoxymethyl group to position 2. In the halogenation route, the chloromethyl group’s reactivity ensures clean substitution without isomerization.
Applications and Implications
The antitumor activity of this compound against leukemia P388 cells (85.7% inhibition at 100 mg/mL) underscores its potential in oncology. Efficient synthesis routes are critical for structure-activity relationship studies and preclinical development. Future work may explore enzymatic methods or flow chemistry to improve sustainability and reduce step counts.
Chemical Reactions Analysis
Oxidation Reactions
Primary oxidant : Pyridinium chlorochromate (PCC)
Conditions : Dry dichloromethane (20–25°C)
Mechanism :
-
Selective oxidation of the hydroxymethyl (-CH₂OH) group to aldehyde (-CHO)
-
Over-oxidation observed with excess PCC (>1.5 equiv.), yielding anthraquinone-2-carboxylic acid derivatives
Key Data :
| Starting Material | Oxidant Equiv. | Product | Yield (%) |
|---|---|---|---|
| Hydroxymethyl derivative | 1.0 | Aldehyde | 92.3 |
| Hydroxymethyl derivative | 1.5 | Carboxylic acid | 65.4 |
Bromination Reactions
Reagents :
-
N-Bromosuccinimide (NBS)
-
Catalytic benzoyl peroxide
Conditions :
-
Solvent: Anhydrous CCl₄
-
Temperature: 60°C reflux
Observations :
Product Distribution :
| Brominating Agent | Product | Yield (%) |
|---|---|---|
| NBS (1.0 equiv.) | Monobrominated | 78 |
| NBS + BPO | Dibrominated | 63 |
Acid-Mediated Transformations
Key Reaction : Cyclization via AlCl₃ catalysis
Conditions :
-
CH₂Cl₂ solvent
-
0°C → room temperature gradient
Mechanistic Pathway :
-
Lewis acid coordination to carbonyl oxygen
-
Intramolecular electrophilic attack
-
Aromatization through proton elimination
Representative Example :
AlCl₃-mediated conversion of 2-hydroxymethyl-1,3-dimethoxyanthraquinone to nordamnacanthal (28% yield)
POCl₃-Mediated Deoxygenation
Reaction System :
-
POCl₃/DMF (1:3 v/v)
-
80°C, 3 hr
Key Transformations :
-
Simultaneous dehydroxylation at C3 and C8
-
Electrophilic chlorination at activated methyl groups
Product Profile :
| Position | Modification |
|---|---|
| C2 | -CH₂Cl |
| C3/C8 | Deoxygenation |
| C1 | -OCH₃ preserved |
Solvolysis & Functional Group Interconversion
Ethoxymethyl Stability :
-
Resists hydrolysis under mild acidic conditions (pH 4–6)
-
Cleavage observed in concentrated HCl/EtOH (1:1):
Kinetic Data :
| Acid Strength (pH) | Half-Life (hr) |
|---|---|
| 4.0 | >48 |
| 1.0 | 2.3 |
Comparative Reactivity Analysis
Substituent Effects :
| Position | Group | Reactivity Influence |
|---|---|---|
| C1 | -OCH₃ | Electron donation → activates C2/C4 positions |
| C2 | -CH₂OEt | Steric hindrance + electronic activation |
| C3/C8 | -OH | Hydrogen bonding → directs electrophiles to C4/C5 |
Experimental Evidence :
-
X-ray crystallography confirms coplanar anthraquinone core (Fig. 1)
-
Hammett correlations (ρ = +0.82) indicate electrophilic substitution dominance
Industrial-Scale Considerations
Process Challenges :
-
Limited solubility in aqueous media (logP = 3.8)
-
Thermal stability threshold: 180°C (TGA data)
Optimized Purification :
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98.5 | 72 |
| Recrystallization (EtOH/H₂O) | 99.1 | 85 |
This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry, particularly for developing antimicrobial agents through targeted functionalization of its anthraquinone scaffold.
Scientific Research Applications
Pharmacological Properties
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone exhibits several pharmacological properties that make it a candidate for therapeutic applications:
- Antioxidant Activity : This compound has demonstrated significant antioxidant effects, which can protect cells from oxidative stress. For instance, it has been shown to enhance the total antioxidant capacity in human embryonic kidney cells and reduce cytotoxicity induced by hydrogen peroxide in various cell lines .
- Anti-inflammatory Effects : It has been reported to inhibit inflammatory pathways, including the downregulation of pro-inflammatory cytokines and signaling molecules such as nuclear factor-kappa B (NF-κB) and inducible nitric oxide synthase (iNOS). This property is particularly relevant in models of acute liver injury and neuroinflammation .
Therapeutic Applications
The therapeutic potential of this compound extends across several medical domains:
Cancer Treatment
Anthraquinones, including this compound, have been explored for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
Mechanism of Action
The mechanism of action of 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone involves its interaction with cellular targets to exert its antitumor effects. The compound is believed to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress. This leads to the activation of various signaling pathways that result in cell death .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s unique substituents—ethoxymethyl at C2, methoxy at C1, and hydroxyl groups at C3 and C8—distinguish it from related anthraquinones. Below is a comparative analysis:
Stability and Functional Group Interactions
- However, acetylated derivatives (e.g., 1:8-di-acetoxy-2-acetoxymethylanthraquinone) show reduced thermal stability (mp 182°C vs. higher mp for hydroxylated analogs) .
Research Implications and Challenges
- Structural Ambiguity : Conflicting spectral data between synthetic and natural samples highlight the need for further structural validation using advanced techniques like X-ray crystallography .
- Isomer Separation : Synthetic routes produce isomers (e.g., 17a and 17b ), necessitating optimized purification protocols .
- Activity Optimization : Modifying substituents (e.g., replacing ethoxymethyl with carboxyl groups) could balance lipophilicity and solubility for enhanced therapeutic profiles .
Biological Activity
3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone is an anthraquinone derivative recognized for its potential antitumor activity . This compound has been the subject of various studies focusing on its biological activities, particularly in the context of cancer research. The compound's structure allows it to interact with cellular mechanisms, making it a candidate for further therapeutic exploration.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-(ethoxymethyl)-3,8-dihydroxy-1-methoxyanthracene-9,10-dione
- Molecular Formula : C₁₈H₁₆O₆
- CAS Number : 94035-92-4
Structural Formula
Antitumor Effects
Research indicates that this compound exhibits significant antitumor properties , particularly against leukemia P388 cells. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and activation of cell death pathways .
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| P388 Leukemia | 5.0 | Induction of apoptosis via ROS generation |
| MCF7 Breast | 7.5 | Cell cycle arrest and apoptosis |
| A549 Lung | 6.0 | Inhibition of proliferation |
The mechanism by which this compound exerts its effects involves several key processes:
- Reactive Oxygen Species Generation : The compound generates ROS, which are critical in triggering apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in various cancer cell lines, preventing further proliferation.
- Signal Pathway Activation : The compound activates multiple signaling pathways involved in apoptosis and stress responses.
Case Studies and Research Findings
Several studies have documented the biological activities of this anthraquinone derivative:
- Study on Leukemia Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability in P388 leukemia cells compared to untreated controls.
- Breast Cancer Research : Another study focused on MCF7 breast cancer cells revealed that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
- Lung Cancer Investigation : Research involving A549 lung cancer cells showed that the compound could inhibit cell migration and invasion, suggesting its potential role in metastasis prevention .
Table 2: Comparative Analysis of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3,8-Dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone, and how can regioselectivity be controlled?
Methodological Answer: Synthesis typically involves cross-coupling reactions using palladium catalysts. For example, chloroanthraquinone intermediates (e.g., 1-chloro-2-iodoanthraquinone) can undergo Sonogashira coupling with alkynes under reflux conditions in dioxane/water with Na₂CO₃, Pd(PPh₃)₂Cl₂, and CuI. Reaction monitoring via TLC ensures completion, followed by purification via silica gel chromatography and recrystallization (toluene-hexane) . Regioselectivity is influenced by steric and electronic factors of substituents; electron-donating groups (e.g., methoxy) direct reactions to less hindered positions.
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
Methodological Answer:
- IR Spectroscopy : Detect hydroxyl (3605 cm⁻¹), carbonyl (1690 cm⁻¹), and alkyne (2240 cm⁻¹) groups .
- ¹H NMR : Identify substituent environments (e.g., δ 1.70 for methyl groups, δ 7.75–8.35 for aromatic protons) .
- Elemental Analysis : Verify purity and molecular formula (e.g., C, H, Cl percentages) .
- Mass Spectrometry : Confirm molecular weight (e.g., 298.25 g/mol for related anthraquinones) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation : Ensure consistent cell lines, concentrations, and controls (e.g., mitoxantrone as a positive control for anthraquinone bioactivity) .
- Purity Verification : Use HPLC-UV with C18 columns (e.g., 70% methanol/30% water mobile phase) and compare retention times to standards .
- Mechanistic Studies : Employ DNA intercalation assays (e.g., ethidium bromide displacement) or ROS detection kits to confirm activity pathways .
Q. What strategies improve the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Optimization : Stabilize hydroxyl groups by buffering solutions at pH 6–8 to prevent deprotonation or oxidation .
- Lyophilization : Remove water to form stable powders, reconstituted in DMSO for experimental use .
- Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM EDTA to mitigate radical degradation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with anthraquinone-binding proteins (e.g., topoisomerase II PDB ID: 1ZXM) to predict binding affinities .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
Methodological Answer:
- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm, 2.1 × 100 mm) with electrospray ionization (negative mode) for detection limits <0.1% .
- NMR Purity Analysis : Compare integral ratios of target peaks to impurity signals (e.g., residual solvents at δ 2.5–3.5) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Recrystallization Validation : Reproduce purification steps (e.g., toluene-hexane ratio) to confirm reported m.p. ranges (e.g., 168–194°C for related compounds) .
- Deuterated Solvents : Re-run NMR in CDCl₃ or DMSO-d₆ to eliminate solvent-shift artifacts .
- Collaborative Studies : Cross-validate data with independent labs using shared reference standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
